Proxicromil

概要

説明

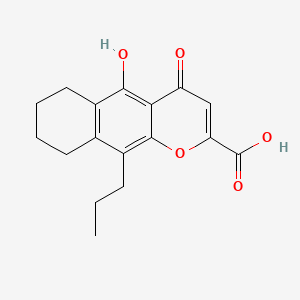

プロキシクロミルは、1970年代後半に開発された、親油性で洗剤のような経口薬です。 その化学名は、5-ヒドロキシ-4-オキソ-10-プロピル-6,7,8,9-テトラヒドロ-4H-ナフト[2,3-b]ピラン-2-カルボン酸です 。 プロキシクロミルは、アレルギー性疾患の治療薬、特にヒスタミンの放出を抑制する肥満細胞安定剤として設計されました 。 しかし、発がん性の可能性があるため、市販されませんでした .

準備方法

プロキシクロミルの合成には、いくつかのステップが必要です。

化学反応の分析

科学的研究の応用

Allergic Conditions

Proxicromil has been studied for its effectiveness in managing allergic responses. Clinical trials indicated that it could significantly reduce immediate allergic reactions when administered prior to allergen exposure. For instance, one study demonstrated that this compound provided long-lasting protection against antigen-induced responses in patients .

Mast Cell Activation and Inhibition

Research has shown that this compound can modulate mast cell activity, which is pivotal in various inflammatory and autoimmune conditions. In experimental models, it has been observed to reduce the severity of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, indicating its potential role in neuroinflammatory diseases .

Tumor Enhancement Reversal

This compound has shown promise in reversing tumor enhancement in immunosuppressed animal models. This suggests that it may have applications beyond allergy treatment, potentially influencing tumor biology by stabilizing mast cells and altering their mediator release profiles .

Efficacy and Safety Concerns

Despite its beneficial effects, this compound's development was halted due to safety concerns, particularly its hepatotoxicity observed in canine studies and potential carcinogenic effects noted in long-term animal studies . These findings underscore the importance of thorough safety evaluations in drug development.

Case Studies and Experimental Findings

作用機序

類似化合物との比較

生物活性

Proxicromil is a synthetic chromone derivative that exhibits significant biological activity, particularly in the context of mast cell stabilization and anti-allergic effects. This article delves into the compound's mechanisms of action, efficacy, safety profile, and relevant case studies, supported by diverse research findings.

This compound primarily functions by inhibiting mast cell degranulation, a process where mast cells release histamine and other mediators in response to allergens. The compound achieves this by binding to the FcεRI receptor on mast cells, thereby blocking the binding of IgE antibodies. This action reduces the release of histamine, which is responsible for many allergic symptoms such as sneezing, itching, and inflammation .

Efficacy

Anti-Allergic Properties:

this compound has been shown to effectively suppress allergic reactions in various studies. It is particularly noted for its ability to prevent antigen-induced pulmonary anaphylaxis, although it has been found to be less potent than other compounds like Cl-922 .

Asthma and Other Conditions:

Research indicates that this compound may have mild efficacy in treating asthma and exercise-induced bronchospasm. However, its use as a prophylactic treatment for migraines has not demonstrated significant benefits .

Tumor Enhancement Reversal:

In animal studies, this compound has shown potential in reversing tumor enhancement in immunosuppressed models. This suggests a possible role in cancer therapy, although further research is necessary to substantiate these findings .

Safety Profile

This compound's safety profile has been scrutinized through various studies:

- Side Effects: Reported side effects include mild gastrointestinal disturbances. In long-term studies, hepatotoxicity was observed in dogs but not in rats, indicating species-specific metabolic differences .

- Carcinogenic Potential: Some animal studies have raised concerns about the carcinogenic properties of this compound, necessitating caution in its long-term use .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

特性

CAS番号 |

60400-92-2 |

|---|---|

分子式 |

C17H18O5 |

分子量 |

302.32 g/mol |

IUPAC名 |

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

InChIキー |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

正規SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Key on ui other cas no. |

60400-92-2 |

同義語 |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。